![molecular formula C17H17N5O2S B2877216 N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903711-74-9](/img/structure/B2877216.png)
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazol-5-yl compounds . These compounds are known to be O-GlcNAcase (OGA) inhibitors and have been studied for the treatment of Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other diseases/disorders involving tau-mediated neurodegeneration .
Scientific Research Applications
Synthesis and Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is involved in the synthesis of various heterocyclic compounds with potential biological activities. One study describes the synthesis of novel compounds derived from this chemical, showing significant analgesic and anti-inflammatory activities. These compounds were found to inhibit COX-1 and COX-2 enzymes, suggesting their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antifolate Thymidylate Synthase Inhibitors
This compound is also mentioned in the context of synthesizing quinazoline-based antifolates, which are investigated for their inhibitory effects on thymidylate synthase. These studies are crucial for understanding the potential use of these compounds in cancer treatments, as thymidylate synthase is a key target in cancer chemotherapy (Marsham et al., 1991).
Anti-Hyperglycemic Evaluation
Another area of research involves the evaluation of novel carboximidamides derived from cyanamides linked with the pyrimidine moiety, showing significant anti-hyperglycemic effects. This suggests its potential application in treating diabetes and related metabolic disorders (Moustafa et al., 2021).
Potential in Parkinson's Disease Imaging
There is also research on the synthesis of a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The reference standard used in this study, which includes a similar structure to N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide, highlights its potential application in neurodegenerative disease diagnostics (Wang et al., 2017).
Mechanism of Action
While the exact mechanism of action for “N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide” is not available, similar compounds have been studied as O-GlcNAcase (OGA) inhibitors. These inhibitors are recognized as a viable therapeutic approach to reduce the accumulation of hyperphosphorylated, pathological forms of tau, which is a key feature in diseases like Alzheimer’s .
Future Directions
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-20-13-8-12(2-3-15(13)25-11)21-17(23)14-9-16(19-10-18-14)22-4-6-24-7-5-22/h2-3,8-10H,4-7H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXLKRWBMOEWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.